Cas no 2172075-50-0 (5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde)

5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- EN300-1594668
- 2172075-50-0
- 5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde
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- インチ: 1S/C10H13N3O/c14-6-9-10(8-3-4-8)13(12-11-9)5-7-1-2-7/h6-8H,1-5H2
- InChIKey: IRTHRAJRSGCEPQ-UHFFFAOYSA-N
- SMILES: O=CC1=C(C2CC2)N(CC2CC2)N=N1
計算された属性
- 精确分子量: 191.105862047g/mol
- 同位素质量: 191.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 238
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 47.8Ų
5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1594668-1.0g |
5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-50-0 | 1.0g |
$1371.0 | 2023-07-10 | ||
Enamine | EN300-1594668-0.1g |
5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-50-0 | 0.1g |
$1207.0 | 2023-07-10 | ||
Enamine | EN300-1594668-2500mg |
5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-50-0 | 2500mg |
$2688.0 | 2023-09-23 | ||
Enamine | EN300-1594668-10000mg |
5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-50-0 | 10000mg |
$5897.0 | 2023-09-23 | ||
Enamine | EN300-1594668-0.5g |
5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-50-0 | 0.5g |
$1316.0 | 2023-07-10 | ||
Enamine | EN300-1594668-250mg |
5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-50-0 | 250mg |
$1262.0 | 2023-09-23 | ||
Enamine | EN300-1594668-50mg |
5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-50-0 | 50mg |
$1152.0 | 2023-09-23 | ||
Enamine | EN300-1594668-10.0g |
5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-50-0 | 10.0g |
$5897.0 | 2023-07-10 | ||
Enamine | EN300-1594668-5000mg |
5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-50-0 | 5000mg |
$3977.0 | 2023-09-23 | ||
Enamine | EN300-1594668-0.05g |
5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-50-0 | 0.05g |
$1152.0 | 2023-07-10 |
5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
Professional Introduction to Compound with CAS No. 2172075-50-0 and Product Name: 5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde
The compound with the CAS number 2172075-50-0 and the product name 5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple cyclopropyl groups and a triazole ring system imparts unique electronic and steric properties, making it a promising candidate for further investigation.
Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The triazole moiety, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and anti-cancer properties. The structural motif of 5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde incorporates this pharmacophore in a novel configuration, which may contribute to enhanced bioactivity and selectivity. This compound has been synthesized through multi-step organic transformations, involving cyclization and functional group interconversions that are critical for achieving the desired molecular architecture.
The synthesis of this compound involves several key steps that showcase the ingenuity of modern synthetic methodologies. The introduction of the cyclopropyl groups at the 5-position and 1-position (as 1-(cyclopropylmethyl)) is particularly noteworthy, as these substituents can significantly influence the molecule's interactions with biological targets. The aldehyde functionality at the 4-position of the triazole ring provides a versatile handle for further derivatization, allowing chemists to explore a wide range of possible analogs. These synthetic strategies are in line with contemporary trends in medicinal chemistry, where structural complexity is often correlated with improved pharmacological activity.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of cyclopropyl rings and a triazole core creates a unique chemical entity that may exhibit properties not found in more conventional molecules. Preliminary computational studies have suggested that this compound may possess favorable binding affinities to various biological targets. For instance, the triazole ring has been shown to interact effectively with enzymes and receptors involved in disease pathways such as cancer and inflammation. The cyclopropyl groups are known to enhance metabolic stability and oral bioavailability, making this compound an attractive candidate for further development.
In addition to its structural novelty, 5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde has been investigated for its potential applications in material science. The presence of multiple heteroatoms and functional groups makes it a candidate for designing advanced materials with specific electronic properties. For example, derivatives of this compound could be explored as ligands for metal-organic frameworks (MOFs) or as components in organic electronic devices. The versatility of this molecular framework underscores its importance not only in pharmaceutical research but also in broader chemical applications.
The pharmacological evaluation of this compound has already begun in several academic institutions. Initial experiments have shown promising results in vitro, particularly concerning its interaction with enzymes that play a role in metabolic diseases. The aldehyde group at the 4-position allows for easy modification through condensation reactions with various nucleophiles, enabling the synthesis of libraries of derivatives for high-throughput screening. This approach aligns with current trends in drug discovery where combinatorial chemistry is used to rapidly identify lead compounds.
The synthesis and characterization of 5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde also highlight advancements in synthetic techniques that are essential for producing complex molecules efficiently. Modern methodologies such as transition-metal catalysis and flow chemistry have been employed to streamline reactions and improve yields. These techniques not only reduce costs but also enhance scalability, making it feasible to produce larger quantities of the compound for further studies.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and specialty chemicals. The unique structural features make it a versatile building block for designing molecules with specific functionalities. For instance, derivatives could be developed as herbicides or fungicides by incorporating additional heterocycles or functional groups that enhance their interaction with biological targets in plants.
In conclusion,5-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde represents a significant contribution to the field of chemical biology and drug discovery. Its complex structure and multifaceted applications make it a valuable asset for researchers exploring new therapeutic agents and materials. As synthetic methodologies continue to evolve,the potential uses for this compound are likely to expand,offering new opportunities for innovation across multiple scientific disciplines.
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